![molecular formula C11H12N2O3S2 B5586334 methyl [(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5586334.png)

methyl [(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

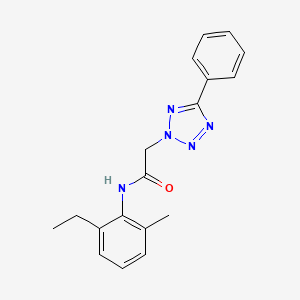

“Methyl [(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]acetate” is a chemical compound that belongs to the class of heterocyclic compounds known as thioxopyrimidines . These compounds are characterized by a pyrimidine ring system where an oxygen atom is replaced by a sulfur atom . The literature data analysis shows that these compounds possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory and Anti-Psychotic Applications

Thiophene derivatives, such as the compound , have been reported to possess anti-inflammatory and anti-psychotic properties . This makes them potentially useful in the development of new drugs for treating inflammation and mental disorders.

Anti-Arrhythmic and Anti-Anxiety Applications

Thiophene derivatives have also been found to have anti-arrhythmic and anti-anxiety effects . This suggests potential applications in the treatment of heart rhythm disorders and anxiety disorders.

Anti-Fungal and Antioxidant Applications

The anti-fungal and antioxidant properties of thiophene derivatives could be harnessed in the development of new anti-fungal medications and antioxidant supplements.

Estrogen Receptor Modulating Applications

Thiophene derivatives have been shown to have estrogen receptor modulating effects . This suggests potential applications in the treatment of conditions related to estrogen receptor function, such as certain types of breast cancer.

Anti-Mitotic and Anti-Microbial Applications

Thiophene derivatives have anti-mitotic and anti-microbial properties . These could be useful in the development of new antibiotics and anti-cancer drugs.

Kinases Inhibiting and Anti-Cancer Applications

Thiophene derivatives have been found to inhibit kinases and have anti-cancer effects . This suggests potential applications in the development of new cancer treatments.

Material Science Applications

In addition to their medicinal applications, thiophene derivatives also have potential applications in material science. For example, they have been used in the fabrication of light-emitting diodes .

Synthesis of New Thieno[2,3-b]-Thiophene Derivatives

The compound “methyl [(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]acetate” could potentially be used as a building block in the synthesis of new thieno[2,3-b]-thiophene derivatives . These new compounds could have a wide range of applications in medicinal chemistry and material science.

Zukünftige Richtungen

The future directions for research on “methyl [(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]acetate” and similar compounds could involve further exploration of their diverse biological activities and potential applications in medicine . Additionally, the development of new effective methods for their synthesis could be a valuable area of research .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as pyrano[2,3-d]pyrimidine-2,4-dione derivatives, have been reported to inhibit poly (adp-ribose) polymerases-1 (parp-1) . PARP-1 is a highly conserved DNA-binding protein involved in DNA repair damage .

Mode of Action

Similar compounds have been shown to inhibit parp-1, resulting in genomic dysfunction and cell death . This is achieved by compromising the cancer cell DNA repair mechanism .

Biochemical Pathways

Parp-1, a potential target of similar compounds, is known to be involved in several cellular processes, including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of dna damage response, and apoptosis .

Pharmacokinetics

Most of the synthesized compounds similar to this one were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

Similar compounds have shown promising activity against mcf-7 and hct116 human cancer cell lines .

Action Environment

The presence of a hydrophobic substituent on the ring was found to be favorable due to interaction with the ad site of the enzyme .

Eigenschaften

IUPAC Name |

methyl 2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3S2/c1-5-6(2)18-10-8(5)9(15)12-11(13-10)17-4-7(14)16-3/h4H2,1-3H3,(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBAGNYYBIVERV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxyphenyl)-N'-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5586266.png)

![4-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5586272.png)

![1-(3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5586289.png)

![N-[3-(4-morpholinyl)propyl][1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B5586303.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-8-[5-(trifluoromethyl)-2-pyridinyl]-1,8-diazaspiro[4.5]decane](/img/structure/B5586313.png)

![9-oxo-7-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B5586328.png)

![2-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5586340.png)

![2-{2-[3-(benzyloxy)-1-azetidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5586346.png)

![N-(cyclopropylmethyl)-N-(2-methoxyethyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5586347.png)

![N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide](/img/structure/B5586349.png)